molecular formula C5H3NO4S B1197997 Thiazole-4,5-dicarboxylic acid CAS No. 22358-80-1

Thiazole-4,5-dicarboxylic acid

Cat. No. B1197997
CAS RN: 22358-80-1
M. Wt: 173.15 g/mol
InChI Key: HFHARFNUBJTTGI-UHFFFAOYSA-N
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Description

Thiazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C5H3NO4S . It has a molecular weight of 173.15 g/mol . It is used in various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of Thiazole-4,5-dicarboxylic acid consists of a thiazole ring attached to two carboxylic acid groups . The InChI code for this compound is 1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

Thiazole-4,5-dicarboxylic acid is used in the synthesis of thiazolo[4,5-b]pyridines. These compounds have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Antioxidant Activity

Thiazole derivatives, including those derived from Thiazole-4,5-dicarboxylic acid, have been found to exhibit high antioxidant activity. This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Thiazole-4,5-dicarboxylic acid derivatives have been reported to have antimicrobial properties. This makes them potential candidates for the development of new antimicrobial drugs .

Herbicidal Activity

Thiazolo[4,5-b]pyridines, synthesized from Thiazole-4,5-dicarboxylic acid, have been found to exhibit herbicidal activity. This suggests potential applications in agriculture .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties. This suggests potential applications in the treatment of inflammatory diseases .

Antifungal Activity

Thiazole-4,5-dicarboxylic acid derivatives have been found to have antifungal properties. This suggests potential applications in the treatment of fungal infections .

Antitumor Activity

Thiazole-4,5-dicarboxylic acid derivatives have been reported to have antitumor properties. This suggests potential applications in cancer treatment .

Coordination Polymers

Thiazole-4,5-dicarboxylic acid has been used in the preparation of new coordination polymers. These polymers have been fully characterized by analytical, thermal and XRPD structural methods .

Future Directions

Thiazole derivatives, including Thiazole-4,5-dicarboxylic acid, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

1,3-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHARFNUBJTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176892
Record name Thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-4,5-dicarboxylic acid

CAS RN

22358-80-1
Record name Thiazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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